![molecular formula C26H30N2O B10770995 1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR16835, also known as AT-202, is a synthetic organic compound that functions as an agonist for the nociceptin/orphanin FQ peptide receptor (NOP receptor). It also exhibits low-affinity bifunctional activity at the μ-opioid receptor. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management .
Preparation Methods
The synthesis of SR16835 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a piperidin-4-yl-1,3-dihydroindol-2-one backbone. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
SR16835 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of NOP receptor agonists.
Biology: SR16835 is used in research to understand the role of NOP receptors in biological processes.
Medicine: The compound is investigated for its potential as a pain management drug, particularly for its ability to target multiple opioid receptors with reduced side effects.
Mechanism of Action
SR16835 exerts its effects by binding to the NOP receptor and the μ-opioid receptor. As a full agonist at the NOP receptor, it activates the receptor, leading to downstream signaling pathways that modulate pain perception. At the μ-opioid receptor, SR16835 acts as a partial agonist, which means it activates the receptor but to a lesser extent compared to full agonists like morphine. This bifunctional activity is thought to contribute to its potential therapeutic benefits with fewer side effects .
Comparison with Similar Compounds
SR16835 is unique in its bifunctional activity at both the NOP receptor and the μ-opioid receptor. Similar compounds include:
Cebranopadol: Another bifunctional NOP receptor and μ-opioid receptor agonist.
Buprenorphine: A partial agonist at the μ-opioid receptor with some activity at the NOP receptor.
Nalfurafine: Primarily a κ-opioid receptor agonist with some activity at the μ-opioid receptor.
Compared to these compounds, SR16835’s unique combination of full agonist activity at the NOP receptor and partial agonist activity at the μ-opioid receptor makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C26H30N2O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one |
InChI |
InChI=1S/C26H30N2O/c29-25-17-20-5-1-2-10-23(20)28(25)21-13-15-27(16-14-21)24-12-11-19-7-3-6-18-8-4-9-22(24)26(18)19/h1-2,4-5,8-10,19,21,24H,3,6-7,11-17H2 |
InChI Key |
SZKWDIATUVLAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC(CC4)N5C(=O)CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


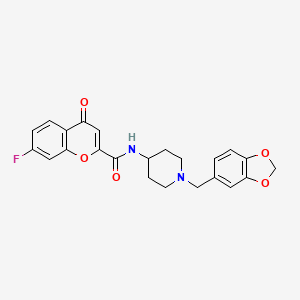
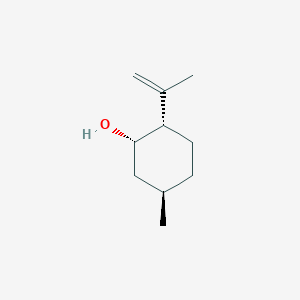
![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide](/img/structure/B10770949.png)
![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
![N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)
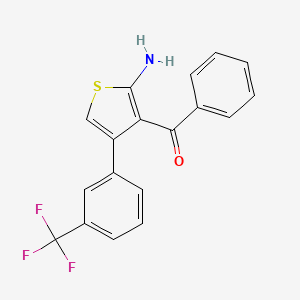
![8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid](/img/structure/B10770973.png)
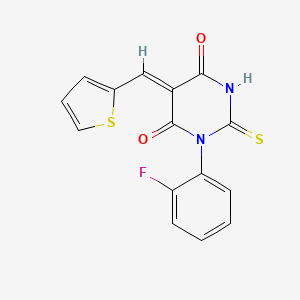
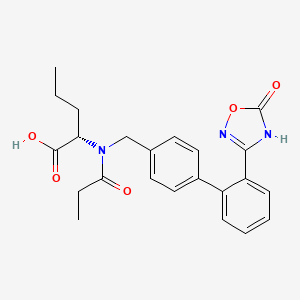
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
